4-(Pyridin-3-yloxy)aniline
Overview
Description
“4-(Pyridin-3-yloxy)aniline” is an organic compound with the empirical formula C11H10N2O . It is a heterocyclic compound and is used as a building block in the synthesis of various chemicals .
Synthesis Analysis
The synthesis of “4-(Pyridin-3-yloxy)aniline” involves the use of palladium on activated carbon and hydrogen in methanol . The reaction is carried out at room temperature and results in a brown solid . The yield of this reaction is reported to be as high as 99% .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-yloxy)aniline” consists of an aniline (phenylamine) group attached to a pyridine ring via an oxygen atom . The SMILES string representation isNC1=CC=C(C=C1)OC2=CC=CN=C2
. Physical And Chemical Properties Analysis
“4-(Pyridin-3-yloxy)aniline” is a solid compound . It has a molecular weight of 186.21 . The compound’s InChI key isZSLIXJKSPVCNHZ-UHFFFAOYSA-N
.
Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
4-(Pyridin-3-yloxy)aniline: is utilized in the synthesis of various therapeutic agents. Its structure is integral in forming compounds that may exhibit anti-inflammatory properties . The compound’s ability to bind with other pharmacologically active moieties makes it a valuable starting material in drug design and discovery.
Environmental Studies: Analyte in Soil Contamination Analysis
Environmental studies leverage 4-(Pyridin-3-yloxy)aniline as an analyte for soil contamination. It’s often used as a standard in chromatographic methods to detect and quantify the presence of similar compounds in soil samples, which is crucial for environmental safety assessments .
Analytical Chemistry: Chromatographic Studies
This compound is used in analytical chemistry, particularly in chromatographic techniques, to understand the behavior of similar organic compounds during analysis. It serves as a reference compound in methods like HPLC and LC-MS, which are essential for the qualitative and quantitative analysis of complex mixtures .
Pharmaceutical Research: Drug Discovery and Development
4-(Pyridin-3-yloxy)aniline: plays a role in pharmaceutical research where it’s used as a building block in the synthesis of various drug candidates. Its molecular framework is conducive to modifications that can lead to the discovery of new drugs with potential therapeutic benefits .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes 1A2 and 3A4 .
Safety and Hazards
properties
IUPAC Name |
4-pyridin-3-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390206 | |
Record name | 4-(pyridin-3-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80650-45-9 | |
Record name | 4-(pyridin-3-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-3-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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